

## Application Notes and Protocols for SGR-1505 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **SGR-1505**, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), in preclinical xenograft mouse models of B-cell malignancies.

### Introduction

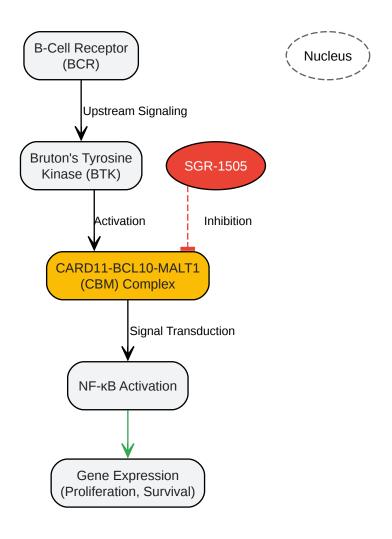
SGR-1505 is an orally bioavailable small molecule that targets the MALT1 paracaspase, a key component of the CARD11-BCL10-MALT1 (CBM) complex.[1][2][3][4] This complex is a critical mediator of nuclear factor kappa B (NF-kB) signaling downstream of the B-cell receptor (BCR). [1][2][3][4] In certain B-cell lymphomas, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Mantle Cell Lymphoma (MCL), constitutive activation of the NF-kB pathway is a primary driver of tumor cell proliferation and survival.[5] SGR-1505 has demonstrated potent anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other targeted agents like Bruton's tyrosine kinase (BTK) inhibitors.[1] [3][4][6][7]

## **Mechanism of Action and Signaling Pathway**

SGR-1505 functions as an allosteric inhibitor of MALT1, meaning it binds to a site distinct from the active site to modulate the enzyme's activity. By inhibiting MALT1, SGR-1505 effectively blocks the downstream signaling cascade that leads to the activation of NF-kB. This, in turn,



suppresses the expression of genes crucial for the survival and proliferation of malignant B-cells.



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SGR-1505 inhibits the MALT1-mediated NF-kB signaling pathway.

## **Quantitative Data Summary**

Preclinical studies have demonstrated the potent and selective activity of **SGR-1505**. The following tables summarize key in vitro potency and pharmacokinetic data.

Table 1: In Vitro Potency of SGR-1505



Assay	Cell Line	IC50 (nM)	Reference
MALT1 Biochemical Assay	-	1.3	[8]
BCL10 Cleavage Assay	OCI-LY10 (ABC- DLBCL)	22	[8]
IL-10 Secretion Assay	OCI-LY10 (ABC- DLBCL)	36	[8]
Antiproliferative Assay	OCI-LY10 (ABC- DLBCL)	71	[8]
Antiproliferative Assay	REC-1 (MCL)	57	[8]

Table 2: Pharmacokinetic Parameters of SGR-1505 in Preclinical Species

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (h)	Oral Bioavailabil ity (%)	Reference
Mouse	9.4	1.2	1.6	57	[8]
Rat	3.8	0.98	3.1	77	[8]
Dog	0.86	2.0	31	92	[8]
Cynomolgus Monkey	1.7	0.68	5.0	45	[8]

## **Experimental Protocols**

The following protocols provide a detailed methodology for conducting xenograft studies with **SGR-1505**. These are representative protocols based on available preclinical data for **SGR-1505** and other MALT1 inhibitors.

# Protocol 1: Cell Line-Derived Xenograft (CDX) Model of ABC-DLBCL



Objective: To evaluate the in vivo anti-tumor efficacy of **SGR-1505** in a subcutaneous ABC-DLBCL xenograft model.

#### Materials:

- ABC-DLBCL cell lines (e.g., OCI-LY10, OCI-LY3)
- Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
- SGR-1505
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
- Matrigel
- Sterile PBS
- Calipers
- Standard animal housing and handling equipment

#### Procedure:

- · Cell Culture and Preparation:
  - Culture ABC-DLBCL cells in appropriate media and conditions to maintain exponential growth.
  - On the day of implantation, harvest cells and assess viability (should be >90%).
  - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
- Tumor Implantation:
  - Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Animal Randomization:



- Monitor tumor growth by measuring tumor volume with calipers at least twice weekly.
  Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

#### SGR-1505 Administration:

- Prepare a fresh formulation of **SGR-1505** in the chosen vehicle daily.
- o Administer SGR-1505 orally via gavage at the desired dose (e.g., 30 mg/kg, twice daily).
- Administer an equivalent volume of the vehicle to the control group.
- Continue treatment for a predetermined period (e.g., 14-21 days).
- Efficacy Evaluation and Endpoint:
  - Continue to monitor tumor volume and body weight at least twice weekly throughout the study.
  - The primary endpoint is typically tumor growth inhibition (TGI).
  - Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm3), show signs of ulceration, or if body weight loss exceeds 20%.
  - At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for MALT1 substrates, RNA sequencing).

# Protocol 2: Patient-Derived Xenograft (PDX) Model of B-Cell Lymphoma

Objective: To assess the efficacy of **SGR-1505** in a more clinically relevant PDX model.

#### Procedure:

The protocol for PDX models is similar to the CDX model with the following key differences:

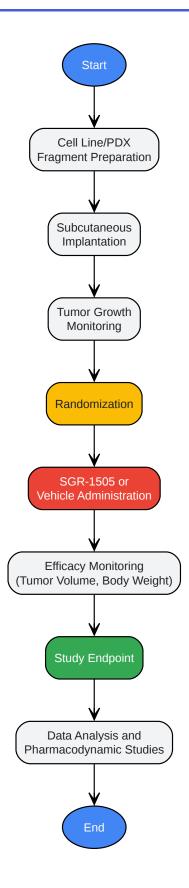


- Tumor Source: Instead of cell lines, tumor fragments from a patient with a B-cell malignancy are used.
- Implantation: Small tumor fragments (approx. 30 mm3) are implanted subcutaneously in immunodeficient mice.
- Passaging: Tumors can be serially passaged in mice to expand the model for larger studies.
- Characterization: It is crucial to characterize the PDX model to ensure it retains the key features of the original patient tumor.

## **Experimental Workflow**

The following diagram illustrates the general workflow for a xenograft study with SGR-1505.





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